2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Beschreibung
This compound is a triazoloquinazolinone derivative characterized by a 3-fluorophenyl substitution at position 9 and an ethylsulfanyl group at position 2 (Figure 1). The core structure combines a bicyclic quinazolinone scaffold fused with a triazole ring, which is associated with diverse biological activities in medicinal chemistry, including kinase inhibition and receptor modulation .
Eigenschaften
Molekularformel |
C17H17FN4OS |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-9-(3-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
KVIILXGPGQEIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the ethylsulfanyl and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core.
Substitution: Halogenation or other substitution reactions can be performed on the fluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms to the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical structural and synthetic differences between the target compound and its analogs:
Functional Group Impact on Properties
Fluorophenyl vs. Phenyl ( vs. Target Compound)
The replacement of phenyl (in ) with 3-fluorophenyl introduces a strong electron-withdrawing group, which can alter electronic distribution and enhance binding to hydrophobic pockets in biological targets. Fluorine’s inductive effect may also reduce metabolic degradation compared to unsubstituted phenyl .
Hydroxyphenyl vs. Fluorophenyl ( vs. Target Compound)
Compound 13a features a 4-hydroxyphenyl group, which increases polarity and hydrogen-bonding capacity. This contrasts with the 3-fluorophenyl group in the target compound, which prioritizes lipophilicity over solubility. The hydroxyl group in 13a contributes to its higher melting point (230–231°C), indicative of stronger intermolecular interactions.
Pharmacological Implications
- Fluorine Substitution : The 3-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs like 13a, making it more suitable for CNS-targeted therapies.
- Ethylsulfanyl vs. Unsubstituted : The ethylsulfanyl group (target compound and ) introduces moderate hydrophobicity, balancing solubility and membrane permeability.
Biologische Aktivität
The compound 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anti-tumor, and antimicrobial properties.
Molecular Formula
- Molecular Formula: C15H16F N5OS
- Molar Mass: 305.38 g/mol
Structural Features
The structure includes a tetrahydroquinazoline core fused with a triazole ring, featuring an ethylsulfanyl group and a fluorophenyl substituent. These modifications are believed to enhance its biological activity.
Anti-inflammatory Activity
Research indicates that compounds similar to this quinazoline derivative exhibit significant anti-inflammatory effects. A study highlighted that derivatives of quinazoline can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. The compound's ethylsulfanyl group may contribute to its activity by enhancing solubility and bioavailability in biological systems .
Case Study: In Vivo Testing
In a carrageenan-induced paw edema model, compounds with similar structures demonstrated up to 53.41% inhibition of edema formation, suggesting potent anti-inflammatory properties . The mechanism appears to involve inhibition of NF-κB signaling pathways.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound under consideration has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the modulation of apoptosis-related pathways.
MTT Assay Results
In vitro studies using the MTT assay revealed that related compounds exhibited cytotoxic effects against several cancer cell lines. The presence of the triazole moiety is thought to enhance the interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been explored. Some studies indicate that modifications at certain positions on the quinazoline core can lead to increased activity against bacterial strains and fungi.
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action could be attributed to the unique structural features of the compound .
Data Table: Summary of Biological Activities
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
